Cas no 89977-46-8 (1-(pyridin-2-yl)-1H-pyrazol-5-amine)
1-(pyridin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrazol-5-amine, 1-(2-pyridinyl)-
- 2-Pyridin-2-yl-2H-pyrazol-3-ylamine
- 1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 2-pyridin-2-ylpyrazol-3-amine
- KS-6969
- EN300-219910
- 1-(2-Pyridinyl)-1H-pyrazol-5-ylamine
- KDAANJYILKBKSI-UHFFFAOYSA-N
- AKOS009458076
- SCHEMBL544026
- Z415654480
- DB-126502
- 89977-46-8
- CHEMBL4563465
- 1-(2'-pyridyl)-5-aminopyrazole
- 1-(2-pyridinyl)-1h-pyrazol-5-amine
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- MDL: MFCD11641441
- Inchi: 1S/C8H8N4/c9-7-4-6-11-12(7)8-3-1-2-5-10-8/h1-6H,9H2
- InChI Key: KDAANJYILKBKSI-UHFFFAOYSA-N
- SMILES: N1(C(=CC=N1)N)C1C=CC=CN=1
Computed Properties
- Exact Mass: 160.074896272g/mol
- Monoisotopic Mass: 160.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 56.7Ų
1-(pyridin-2-yl)-1H-pyrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 070009-1g |
2-Pyridin-2-yl-2H-pyrazol-3-ylamine |
89977-46-8 | 1g |
£330.00 | 2022-03-01 | ||
| TRC | P993638-10mg |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993638-50mg |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 50mg |
$ 210.00 | 2022-06-03 | ||
| TRC | P993638-100mg |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 100mg |
$ 320.00 | 2022-06-03 | ||
| Chemenu | CM376135-1g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95%+ | 1g |
$645 | 2023-01-03 | |
| Enamine | EN300-219910-0.05g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95% | 0.05g |
$212.0 | 2023-09-16 | |
| Enamine | EN300-219910-0.1g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95% | 0.1g |
$317.0 | 2023-09-16 | |
| Enamine | EN300-219910-0.25g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95% | 0.25g |
$452.0 | 2023-09-16 | |
| Enamine | EN300-219910-0.5g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95% | 0.5g |
$713.0 | 2023-09-16 | |
| Enamine | EN300-219910-1.0g |
1-(pyridin-2-yl)-1H-pyrazol-5-amine |
89977-46-8 | 95% | 1.0g |
$914.0 | 2023-07-06 |
1-(pyridin-2-yl)-1H-pyrazol-5-amine Suppliers
1-(pyridin-2-yl)-1H-pyrazol-5-amine Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 1-(pyridin-2-yl)-1H-pyrazol-5-amine
Professional Introduction to 1-(pyridin-2-yl)-1H-pyrazol-5-amine (CAS No. 89977-46-8)
1-(pyridin-2-yl)-1H-pyrazol-5-amine, identified by its CAS number 89977-46-8, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic amine has garnered attention due to its versatile structural properties and potential applications in drug discovery and medicinal chemistry. The compound's molecular framework, featuring a pyridine ring fused with a pyrazole moiety, makes it an intriguing candidate for further exploration in synthetic chemistry and biological activity studies.
The< strong>pyridin-2-yl substituent at the 1-position of the pyrazole ring introduces a nitrogen-rich environment that can participate in various hydrogen bonding interactions, enhancing its solubility and reactivity in aqueous environments. This feature is particularly valuable in designing bioactive molecules that require precise interactions with biological targets. Additionally, the presence of an amine group at the 5-position of the pyrazole ring provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications.
In recent years, there has been growing interest in exploring the pharmacological potential of< strong>1-(pyridin-2-yl)-1H-pyrazol-5-amine. The compound's structural motif is reminiscent of several known bioactive scaffolds, suggesting that it may exhibit similar pharmacological effects. Preliminary studies have indicated that this compound may possess properties relevant to anti-inflammatory, anticancer, and antimicrobial applications. These findings are particularly exciting given the increasing demand for novel therapeutic agents to combat various diseases.
The synthesis of< strong>1-(pyridin-2-yl)-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors, followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient and environmentally friendly synthetic pathways, reducing the environmental impact of large-scale production.
The< strong>CAS number 89977-46-8 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and commercial databases. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their studies. The availability of detailed chemical information through CAS databases has significantly enhanced collaboration and reproducibility in chemical research.
In the context of drug discovery, the< strong>pyridinyl-pyrazole scaffold has shown promise as a key structural element in several lead compounds. The combination of these two heterocyclic systems often results in molecules with enhanced binding affinity and selectivity towards biological targets. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The amine group within< strong>1-(pyridin-2-yl)-1H-pyrazol-5-amine can be further modified to improve binding interactions with specific enzymes or receptors.
The biological activity of< strong>1-(pyridin-2-yl)-1H-pyrazol-5-amine is influenced by various factors, including its solubility, stability, and ability to cross biological membranes. Researchers often employ computational methods to predict how modifications to the molecular structure will affect its pharmacokinetic properties. These simulations can guide experimental efforts by identifying promising candidates for further testing. Additionally, high-throughput screening techniques allow for rapid evaluation of large libraries of compounds, increasing the likelihood of discovering potent bioactive molecules.
The pharmaceutical industry continues to invest heavily in developing new drugs based on heterocyclic compounds due to their diverse biological activities and synthetic flexibility.< strong>1-(pyridin-2-yl)-1H-pyrazol-5-amine represents a valuable building block for such endeavors. Its unique structural features make it suitable for designing molecules that target a wide range of diseases. As research progresses, it is expected that more derivatives of this compound will be synthesized and tested for their therapeutic potential.
In conclusion,< strong>1-(pyridin-2-yl)-1H-pyrazol-5-am ine (CAS No. 89977 -46 -8) is a multifaceted compound with significant implications in pharmaceutical research. Its structural design offers numerous opportunities for functionalization and application in drug development. With ongoing advancements in synthetic chemistry and computational biology, the future looks promising for harnessing this compound's potential in addressing various medical challenges.
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